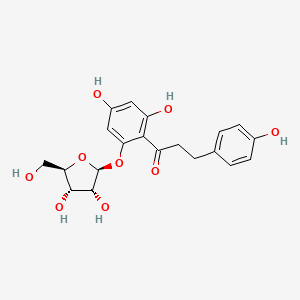
1-(2-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yloxy)-4,6-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 16, identified by the PubMed ID 19097778, is a synthetic organic compound known for its high potency as an inhibitor of the human concentrative nucleoside transporter 3 (CNT3; SLC28A3) . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer, antiviral, cardioprotective, and neuroprotective treatments .
Méthodes De Préparation
The synthesis of compound 16 involves several key steps. The starting material is typically a nucleoside derivative, which undergoes a series of chemical reactions including esterification, reduction, elimination, oxidation, and hydrolysis . The specific reaction conditions and reagents used in each step are carefully controlled to ensure high yield and purity of the final product. Industrial production methods for compound 16 are designed to be economically viable and safe, avoiding the use of toxic reagents and minimizing the number of reaction steps .
Analyse Des Réactions Chimiques
Compound 16 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of compound 16 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Compound 16 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of compound 16 involves its inhibition of the human concentrative nucleoside transporter 3 (CNT3; SLC28A3). This transporter is responsible for the uptake of nucleosides into cells, which are essential for DNA and RNA synthesis . By inhibiting this transporter, compound 16 can effectively block the uptake of nucleosides, thereby disrupting cellular processes that depend on nucleoside availability . This mechanism is particularly relevant in cancer cells, which have a high demand for nucleosides to support rapid cell division .
Comparaison Avec Des Composés Similaires
Compound 16 is unique in its high potency as an inhibitor of the human concentrative nucleoside transporter 3 (CNT3; SLC28A3). Similar compounds include:
6-S-(para-iodobenzyl)-6-thioinosine: This compound has a similar structure and mechanism of action but with slightly lower potency.
Dipyridamole: A widely used nonnucleoside nucleoside transport inhibitor with lower affinity compared to compound 16.
These compounds share similar mechanisms of action but differ in their potency, structure, and specific applications .
Propriétés
Formule moléculaire |
C20H22O9 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
1-[2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C20H22O9/c21-9-16-18(26)19(27)20(29-16)28-15-8-12(23)7-14(25)17(15)13(24)6-3-10-1-4-11(22)5-2-10/h1-2,4-5,7-8,16,18-23,25-27H,3,6,9H2/t16-,18-,19-,20-/m1/s1 |
Clé InChI |
ONBQEOIKXPHGMB-VBSBHUPXSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(O3)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}(hydroxy)phosphoryl)butanoic acid](/img/structure/B10772811.png)
![N-{3-[(4s,6s)-2-Amino-4-Methyl-6-(Trifluoromethyl)-5,6-Dihydro-4h-1,3-Oxazin-4-Yl]-4-Fluorophenyl}-5-Cyanopyridine-2-Carboxamide](/img/structure/B10772819.png)
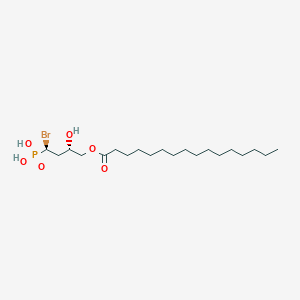
![N-(4-Tert-Butylbenzyl)-1,5-Dimethyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazin-8-Amine 4,4-Dioxide](/img/structure/B10772831.png)

![(4-chlorophenyl) N-methyl-N-[4-[5-[methyl(propyl)amino]pent-1-ynyl]cyclohexyl]carbamate](/img/structure/B10772848.png)
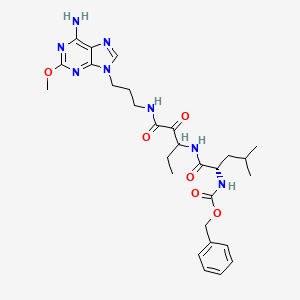
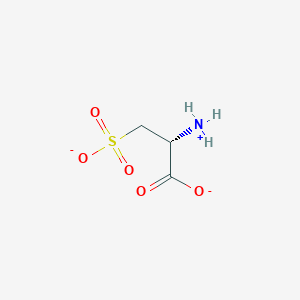
![3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-4a,6a,10a,11a-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B10772869.png)
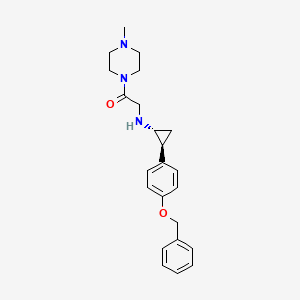
![N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772878.png)
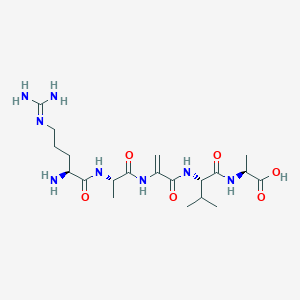
![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
